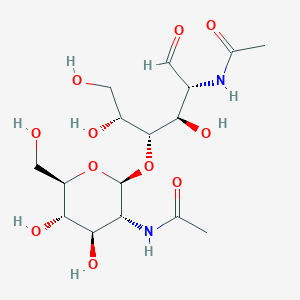

N,N'-Diacetylchitobiose

Description

This compound contains a Chitobios motif and is often attached to a Other aglycon.

This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJPCSDOXYJJF-CBTAGEKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956505 | |

| Record name | 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35061-50-8 | |

| Record name | 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diacetylchitobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-diacetylchitobiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Architecture of N,N'-Diacetylchitobiose: A Technical Guide

An In-depth Examination of the Structure, Analysis, and Biological Interactions of a Key Chitin Oligosaccharide for Researchers, Scientists, and Drug Development Professionals.

N,N'-diacetylchitobiose is a fundamental disaccharide unit of chitin, the second most abundant polysaccharide in nature after cellulose. Comprising two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) residues, this molecule plays a pivotal role in various biological processes, from microbial metabolism to the induction of enzymatic pathways. This technical guide provides a comprehensive overview of the structure of this compound, methodologies for its characterization, and its engagement in key signaling and metabolic pathways.

Molecular Structure and Properties

This compound is a white to off-white, water-soluble solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₈N₂O₁₁[1][2][3] |

| Molecular Weight | 424.40 g/mol [2][3][4] |

| Systematic Name | 2-acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-glucopyranose[5] |

| Common Synonyms | Chitobiose, GlcNAcβ(1-4)GlcNAc[5] |

| Appearance | White to off-white powder or solid[1] |

| Solubility | Soluble in water[6] |

Conformational Details

Experimental Protocols

Enzymatic Production of this compound from Chitin

A common and efficient method for producing this compound is through the enzymatic hydrolysis of chitin, a process that leverages the natural degradation pathway of this abundant biopolymer.

Materials:

-

Colloidal chitin (1% w/v)

-

Chitinase from Streptomyces griseus or other suitable microbial source

-

0.05 M Sodium acetate buffer (pH 6.0)

-

Incubator shaker

-

Centrifuge

-

Lyophilizer

Protocol:

-

Prepare a 1% (w/v) suspension of colloidal chitin in 0.05 M sodium acetate buffer (pH 6.0).

-

Add chitinase to the chitin suspension to a final concentration of 0.1% (w/v).

-

Incubate the reaction mixture in a shaker water bath at 40°C for a predetermined duration (e.g., 24-48 hours), which can be optimized based on enzyme activity and desired yield.[7]

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet any remaining insoluble chitin.

-

Collect the supernatant containing the soluble chitin oligosaccharides, including this compound.

-

The supernatant can be further purified using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

-

The purified this compound solution can be lyophilized to obtain a solid product.

Quantitative ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for the structural confirmation and quantification of this compound.

Instrumentation and Reagents:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterium oxide (D₂O) or other suitable deuterated solvent

-

This compound sample

-

Internal standard (e.g., trimethylsilylpropanoic acid - TSP)

Protocol:

-

Dissolve a precisely weighed amount of the this compound sample in a known volume of D₂O.

-

Add a known amount of an internal standard to the NMR tube for quantification purposes.

-

Acquire the ¹H-NMR spectrum at a controlled temperature (e.g., 298 K).

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

The characteristic signals for this compound can be identified and integrated. The N-acetyl protons typically appear as sharp singlets around 2.0-2.1 ppm. The anomeric protons are found in the region of 4.5-5.2 ppm.

-

The concentration of this compound can be determined by comparing the integral of its characteristic peaks to the integral of the known concentration of the internal standard. Deconvolution techniques can be applied to resolve overlapping signals.[1]

Biological Significance and Pathways

This compound is a key molecule in the metabolism of chitinolytic bacteria, serving as both a carbon source and a signaling molecule for the induction of chitin-degrading enzymes.

Metabolic Pathway: Transport and Phosphorylation via the PTS System

In many bacteria, including Escherichia coli and Serratia marcescens, the uptake and initial metabolism of this compound are mediated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS).[4][8] This system transports and concomitantly phosphorylates the sugar.

Figure 1. Transport and phosphorylation of this compound via the PTS system.

Signaling Pathway: Induction of Chitinase Expression in Streptomyces

In soil-dwelling bacteria like Streptomyces, this compound acts as an inducer for the expression of chitinases, the enzymes required for the degradation of environmental chitin. This regulatory circuit is crucial for the bacterium's ability to utilize chitin as a nutrient source. The transcriptional repressor DasR plays a central role in this process.

Figure 2. Chitinase induction pathway in Streptomyces mediated by this compound.

Conclusion

This compound is a molecule of significant interest in the fields of microbiology, biochemistry, and drug development. Its well-defined structure serves as a foundation for understanding its diverse biological roles. The experimental protocols outlined provide a basis for its production and characterization, while the elucidated metabolic and signaling pathways offer targets for further research and potential therapeutic intervention. This guide serves as a foundational resource for professionals seeking to explore the multifaceted nature of this important disaccharide.

References

- 1. The chitinolytic cascade in Vibrios is regulated by chitin oligosaccharides and a two-component chitin catabolic sensor/kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional co-regulation of five chitinase genes scattered on the Streptomyces coelicolor A3(2) chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide Analysis of In Vivo Binding of the Master Regulator DasR in Streptomyces coelicolor Identifies Novel Non-Canonical Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Comparison of chitin‐induced natural transformation in pandemic Vibrio cholerae O1 El Tor strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Streptomyces venezuelae uses secreted chitinases and a designated ABC transporter to support the competitive saprophytic catabolism of chitin | PLOS Biology [journals.plos.org]

An In-depth Technical Guide to the Chemical and Physical Properties of N,N'-Diacetylchitobiose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of N,N'-diacetylchitobiose, a disaccharide of significant interest in various scientific fields. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological and experimental contexts.

Chemical and Physical Properties

This compound, also known as chitobiose, is a dimer of β(1,4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] It is a key structural component of chitin and plays a role in various biological processes.

The following tables summarize the key quantitative chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂O₁₁ | [2] |

| Molecular Weight | 424.40 g/mol | [2] |

| CAS Number | 35061-50-8 | [2] |

| Appearance | White to off-white powder/crystal | [3] |

| Physical Property | Value | Conditions | Reference |

| Melting Point | 245-247 °C | Not specified | [4][5] |

| Boiling Point (Predicted) | 927.7 ± 65.0 °C | Not specified | [4] |

| Solubility | 49.00-51.00 mg/mL | In H₂O, clear, colorless solution | [5] |

| Specific Rotation [α]D | +15.0° to +19.0° | c = 9.00-11.00 mg/mL in water | [6] |

| pKa (Predicted) | 12.85 ± 0.20 | Not specified | [4] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | Not specified | [4] |

Experimental Protocols

This section details the methodologies for determining some of the key physical and chemical properties of this compound.

The melting point of a solid compound is a crucial indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding large crystals)

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed in a capillary tube. If the crystals are large, they should be ground to a fine powder using a mortar and pestle to ensure uniform packing. The capillary tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Instrument Setup: The melting point apparatus is set with a heating ramp rate. For an unknown sample, a rapid ramp (10-20 °C/min) can be used to determine an approximate melting range. For a more precise measurement, a slower ramp rate (1-2 °C/min) is used, starting from a temperature about 15-20 °C below the expected melting point.[7]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of temperatures, for example, 245-247 °C.

Specific rotation is a fundamental property of chiral molecules like this compound.

Principle: Chiral compounds rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the concentration of the solution, the path length of the light, the temperature, and the wavelength of the light used.[1][8]

Apparatus:

-

Polarimeter

-

Polarimeter tube (e.g., 1 dm length)

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 1 g) is dissolved in a specific volume of solvent (e.g., 20 mL of water) in a volumetric flask to achieve a known concentration.[9]

-

Instrument Calibration: The polarimeter is calibrated using a blank solution (the pure solvent). The reading is set to zero.

-

Measurement: The polarimeter tube is rinsed and filled with the sample solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.

-

Reading: The angle of rotation (α) is measured. The measurement is typically repeated several times, and the average value is taken.[10]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: The specific rotation is reported with the temperature and wavelength of light used, for example, [α]D²⁰ = +17.5° (c 1.0, H₂O).

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of this compound.

Principle: ¹H-NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift of a proton is dependent on its chemical environment, providing information about the structure of the molecule. The area under a peak is proportional to the number of protons it represents, allowing for quantitative analysis.[2][6]

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Internal standard (optional, for absolute quantification)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent in an NMR tube. For quantitative analysis, a known amount of an internal standard can be added.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.

-

Data Acquisition: The ¹H-NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected.

-

Analysis:

-

Structural Confirmation: The chemical shifts and coupling constants of the signals are compared with known values for this compound. The anomeric protons typically appear in the range of 4.5-5.3 ppm.[11] The N-acetyl protons appear as singlets around 2.0-2.1 ppm.[6]

-

Quantification: The integrals of the peaks are determined. The concentration of this compound can be calculated relative to an internal standard or by using the known concentration of the sample. Deconvolution techniques can be used to separate overlapping signals.[2][6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key biological pathway and a typical experimental workflow involving this compound.

Caption: Bacterial PTS uptake of this compound.

The phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a primary mechanism for the uptake of this compound in bacteria like E. coli and Serratia marcescens.[12][13] In this process, the sugar is transported across the cell membrane and concomitantly phosphorylated. The phosphoryl group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI), the histidine phosphocarrier protein (HPr), and a sugar-specific Enzyme II (EII) complex. The resulting this compound-6-phosphate can then enter metabolic pathways and also act as an inducer for the expression of chitinase genes.[13]

Caption: Production and purification of this compound.

A common method for producing this compound is through the enzymatic hydrolysis of chitin.[14] Colloidal chitin is treated with a chitinase enzyme under controlled conditions of temperature and pH. The resulting crude hydrolysate, containing a mixture of oligosaccharides, is then purified. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating this compound from other components.[15][16] The purity and structure of the final product are then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 2. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and this compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: elp02060 [genome.jp]

- 6. mdpi.com [mdpi.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. digicollections.net [digicollections.net]

- 11. researchgate.net [researchgate.net]

- 12. The chitin disaccharide, this compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jfda-online.com [jfda-online.com]

The Pivotal Role of N,N'-diacetylchitobiose in Bacterial Physiology and Interspecies Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diacetylchitobiose ((GlcNAc)₂), a disaccharide component of chitin, is a cornerstone in the intricate world of bacterial metabolism, signaling, and survival. As the primary soluble product of chitinolysis, this molecule serves not only as a crucial source of carbon and nitrogen but also as a key signaling molecule, orchestrating the expression of genes essential for the degradation of chitin, one of the most abundant biopolymers on Earth. This technical guide provides a comprehensive overview of the multifaceted biological roles of this compound in bacteria. We delve into the molecular mechanisms of its transport, its metabolic fate within the cell, and its function as a signaling molecule that governs the expression of chitinolytic enzymes and other virulence factors. Furthermore, this guide presents detailed experimental protocols for studying these processes and summarizes key quantitative data to facilitate comparative analysis and future research endeavors. Understanding the intricate interactions between bacteria and this compound is paramount for developing novel antimicrobial strategies and for harnessing the biotechnological potential of chitin-degrading microorganisms.

Introduction

Chitin, a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) residues, is the second most abundant biopolymer in nature after cellulose.[1] Its degradation is a critical process in global carbon and nitrogen cycling, primarily mediated by bacteria and fungi.[1][2] The breakdown of this insoluble polymer is initiated by extracellular chitinases, which hydrolyze it into soluble oligosaccharides, with this compound being a major product.[3][4]

For many bacterial species, (GlcNAc)₂ is more than just a nutrient; it is a critical environmental cue that signals the availability of a rich nutrient source. This guide will explore the central biological functions of this compound in bacteria, focusing on:

-

Transport and Metabolism: The sophisticated systems bacteria employ to recognize, internalize, and catabolize (GlcNAc)₂.

-

Signaling and Gene Regulation: The role of (GlcNAc)₂ as an inducer molecule, triggering the expression of genes encoding chitinases, transport proteins, and other factors involved in chitin utilization.

-

Chemotaxis: The ability of some bacteria to sense and move towards gradients of (GlcNAc)₂, a key aspect of their foraging strategy.

-

Role in Pathogenesis: The involvement of (GlcNAc)₂ metabolism in the virulence and survival of pathogenic bacteria.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the bacterial interactions with this key disaccharide.

Transport and Metabolism of this compound

Bacteria have evolved specialized and highly efficient systems to transport and metabolize (GlcNAc)₂. The two primary mechanisms for uptake are the Phosphoenolpyruvate:glycose Phosphotransferase System (PTS) and ATP-binding Cassette (ABC) transporters.

Phosphoenolpyruvate:glycose Phosphotransferase System (PTS)

The PTS is a major carbohydrate transport system in bacteria that couples the transport of a sugar with its phosphorylation. In several bacterial species, including Serratia marcescens and Escherichia coli, (GlcNAc)₂ is transported via a specific PTS.[5][6]

The process involves a cascade of phosphorylation events, starting with phosphoenolpyruvate (PEP) and culminating in the phosphorylation of the incoming (GlcNAc)₂ molecule. The chb operon in E. coli encodes the components of the (GlcNAc)₂-specific PTS, including the Enzyme II complex (EIIChb) which is responsible for the recognition and translocation of the disaccharide.[6][7] Upon transport, (GlcNAc)₂ is phosphorylated to (GlcNAc)₂-6-phosphate.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are another major class of transporters involved in the uptake of (GlcNAc)₂. These systems typically consist of a periplasmic solute-binding protein (SBP), a transmembrane domain (TMD), and a nucleotide-binding domain (NBD) that hydrolyzes ATP to power transport.

In Gram-positive bacteria like Paenibacillus sp. str. FPU-7 and Streptomyces coelicolor, ABC transporters are the primary means of (GlcNAc)₂ uptake.[8][9] These bacteria secrete SBPs that exhibit high affinity and specificity for (GlcNAc)₂ and its trimer, (GlcNAc)₃.[8] Once bound, the SBP delivers the oligosaccharide to the membrane-spanning permease for translocation into the cytoplasm at the expense of ATP hydrolysis.

Intracellular Metabolism

Once inside the cell, phosphorylated or unmodified (GlcNAc)₂ is further metabolized. In the case of PTS-mediated transport, the resulting (GlcNAc)₂-6-phosphate is cleaved by a specific 6-phospho-β-glucosidase into GlcNAc and GlcNAc-6-phosphate.[6]

For (GlcNAc)₂ imported by ABC transporters, it is first hydrolyzed into two molecules of GlcNAc by the enzyme chitobiase (N,N'-diacetylchitobiase phosphorylase).[10][11] GlcNAc is then phosphorylated to GlcNAc-6-phosphate, which can enter glycolysis after being converted to fructose-6-phosphate.[8]

Signaling and Gene Regulation

(GlcNAc)₂ plays a pivotal role as a signaling molecule, inducing the expression of genes required for the complete degradation and utilization of chitin. This regulatory mechanism ensures that the energetically expensive production of extracellular chitinases and other related proteins only occurs when the substrate is present.

Induction of Chitinase Expression

In many chitinolytic bacteria, such as Serratia marcescens, the presence of (GlcNAc)₂ is essential for the induction of chitinase gene expression.[5][12] The uptake of (GlcNAc)₂ into the cell triggers a signaling cascade that leads to the activation of transcriptional regulators responsible for upregulating the expression of chitinase genes (chiA, chiB, etc.).[12] This creates a positive feedback loop where the initial breakdown of chitin produces the inducer molecule that stimulates the production of more chitin-degrading enzymes.

Regulation of the chb Operon

In Escherichia coli, the chb operon, which encodes the machinery for (GlcNAc)₂ transport and metabolism, is tightly regulated.[5] The expression of this operon is induced by the presence of (GlcNAc)₂. The regulatory network involves the transcriptional activator ChbR and the repressor NagC.[5] In the presence of (GlcNAc)₂, ChbR activates transcription, while the accumulation of the downstream metabolite GlcNAc-6P relieves the repression by NagC.[5]

Quorum Sensing and Chitin Metabolism

Chemotaxis towards this compound

Chemotaxis, the directed movement of an organism in response to a chemical gradient, is a crucial survival strategy for bacteria, enabling them to locate nutrient sources. Several bacterial species have been shown to exhibit positive chemotaxis towards (GlcNAc)₂. This allows them to actively seek out environments rich in decaying chitinous material.

The molecular mechanisms of chemotaxis towards (GlcNAc)₂ are being actively investigated. It is believed to involve specific chemoreceptors, known as methyl-accepting chemotaxis proteins (MCPs), that can directly or indirectly sense (GlcNAc)₂. Binding of the chemoattractant to its receptor initiates a signaling cascade that modulates the rotation of the bacterial flagella, resulting in movement towards the source of the chemical.

Data Presentation

Table 1: Binding Affinities of Solute-Binding Proteins for this compound

| Bacterial Species | Solute-Binding Protein | Ligand | Dissociation Constant (KD) | Method |

| Paenibacillus sp. str. FPU-7 | NagB1 | (GlcNAc)₂ | 1.73 x 10-7 M | Surface Plasmon Resonance (SPR)[8] |

| NagB2 | (GlcNAc)₂ | 1.05 x 10-6 M | Surface Plasmon Resonance (SPR)[8] | |

| Streptomyces coelicolor A3(2) | NgcESco | (GlcNAc)₂ | 1.53 µM | Isothermal Titration Calorimetry (ITC)[13] |

| NgcE of S. olivaceoviridis | (GlcNAc)₂ | 29 nM | Isothermal Titration Calorimetry (ITC)[13] |

Table 2: Kinetic Parameters for this compound Transport

| Bacterial Species | Transport System | Substrate | Apparent Km |

| Escherichia coli | PTS | methyl β-N,N'-[³H]diacetylthiochitobioside | 50-100 µM[5] |

Table 3: Regulation of Gene Expression by this compound

| Bacterial Species | Gene/Operon | Regulator | Effect of (GlcNAc)₂ | Fold Change |

| Vibrio cholerae | chb operon | HapR (QS) | Repression (indirectly via CAI-1) | ~7-fold decrease in Pchb expression in the absence of ClpAP-mediated HapR degradation[14] |

| Serratia marcescens | chiR | ChiX (sRNA) | Induction (by titrating ChiX away from chiR mRNA) | Not Quantified |

Experimental Protocols

Measurement of Chitinase Activity in Bacterial Supernatant

This protocol is adapted from Vyas and Deshpande (1989) and is suitable for quantifying the chitinase activity secreted by bacteria.[2]

Materials:

-

Colloidal chitin (0.5% suspension in 50 mM phosphate buffer, pH 7.0)

-

Bacterial culture supernatant (enzyme source)

-

Dinitrosalicylic acid (DNS) reagent

-

N-acetylglucosamine (GlcNAc) standard solution

-

Spectrophotometer

Procedure:

-

Grow the bacterial strain of interest in a suitable medium containing an inducer of chitinase production (e.g., colloidal chitin or (GlcNAc)₂).

-

Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted chitinases.

-

Prepare the reaction mixture by adding 0.5 mL of the enzyme solution (supernatant) to 1.0 mL of the 0.5% colloidal chitin suspension.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by centrifugation to pellet the remaining colloidal chitin.

-

Measure the amount of reducing sugars released in the supernatant using the DNS method. Add DNS reagent to the supernatant, heat in a boiling water bath, and measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar released in the enzymatic reaction.

-

One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of GlcNAc equivalent per unit of time under the specified assay conditions.

Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This protocol provides a general framework for studying the interaction between a purified bacterial protein and (GlcNAc)₂.

Materials:

-

Purified protein of interest (e.g., a solute-binding protein) in a suitable buffer.

-

This compound solution in the same buffer as the protein.

-

Isothermal titration calorimeter.

Procedure:

-

Thoroughly dialyze the purified protein and dissolve the (GlcNAc)₂ in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the (GlcNAc)₂ solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

-

Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

Perform the titration experiment, which consists of a series of small injections of the ligand into the protein solution. The heat change after each injection is measured.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH).

Construction of a Gene Knockout in Serratia marcescens

This protocol outlines a general method for creating a targeted gene deletion in Serratia marcescens using homologous recombination, a common technique to study gene function.

Materials:

-

Serratia marcescens strain of interest.

-

Plasmids for homologous recombination (e.g., suicide vectors).

-

Antibiotics for selection.

-

PCR reagents and primers.

-

Electroporator.

Procedure:

-

Construct the knockout vector:

-

Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from the S. marcescens chromosome.

-

Clone the homology arms into a suicide vector that cannot replicate in S. marcescens. The vector should contain a selectable marker (e.g., an antibiotic resistance gene).

-

-

Introduce the knockout vector into S. marcescens:

-

Transform the constructed knockout vector into a suitable E. coli donor strain.

-

Transfer the vector from the E. coli donor to S. marcescens via conjugation.

-

-

Select for single-crossover recombinants:

-

Plate the conjugation mixture on selective agar containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the S. marcescens recipient is resistant. Colonies that grow have integrated the vector into their chromosome via a single homologous recombination event.

-

-

Select for double-crossover recombinants (gene knockout):

-

Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the vector backbone and the target gene.

-

Select for cells that have lost the suicide vector. This can be achieved using a counter-selectable marker on the vector (e.g., sacB, which confers sucrose sensitivity).

-

-

Verify the gene knockout:

-

Confirm the deletion of the target gene by PCR using primers that flank the gene.

-

Further confirmation can be obtained by Southern blotting or sequencing.

-

Visualizations

Signaling Pathways and Workflows

References

- 1. Species-Specific Quorum Sensing Represses the Chitobiose Utilization Locus in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two transmembrane transcriptional regulators coordinate to activate chitin-induced natural transformation in Vibrio cholerae | PLOS Genetics [journals.plos.org]

- 4. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vibrio cholerae chitin utilization program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Live Bacterial Sensing for Chemotaxis and Phagocytosis and of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 11. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Species-Specific Quorum Sensing Represses the Chitobiose Utilization Locus in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the chitin degradation and utilization system by the ChiX small RNA in Serratia marcescens 2170 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Differences Between N,N'-diacetylchitobiose and Chitobiose for Researchers and Drug Development Professionals

An in-depth examination of the chemical, biochemical, and functional distinctions between N,N'-diacetylchitobiose and its deacetylated counterpart, chitobiose, is crucial for advancing research in glycobiology, microbiology, and pharmacology. This guide provides a comprehensive overview of their structural differences, physicochemical properties, biological roles, and the experimental methodologies used to study them.

The fundamental distinction between this compound and chitobiose lies in their chemical structure, which dictates their biological activity and function. This compound is a disaccharide composed of two N-acetyl-D-glucosamine (GlcNAc) units linked by a β(1→4) glycosidic bond[1][2]. In contrast, chitobiose is a disaccharide of two β(1→4) linked glucosamine (GlcN) units[3][4][5]. Essentially, this compound is the fully acetylated form of chitobiose[5][6]. While historical literature has sometimes used the terms interchangeably, modern nomenclature clearly distinguishes between the two based on the presence or absence of the N-acetyl groups[5].

Physicochemical Properties

The presence of the acetyl groups on this compound significantly influences its physicochemical properties compared to chitobiose. This is reflected in their differing molecular weights, melting points, and solubility.

| Property | This compound | Chitobiose (dihydrochloride) |

| Molecular Formula | C16H28N2O11[6][7] | C12H26Cl2N2O9[8] |

| Molecular Weight | 424.40 g/mol [6][7] | 413.25 g/mol [8] |

| Melting Point | 245-247 °C[9][10] | Not specified |

| Solubility in Water | 49.00-51.00 mg/mL[9][10] | Generally soluble |

Biological Significance and Functional Roles

The structural variance between these two molecules translates into distinct roles in biological systems.

This compound is the primary repeating unit of chitin, a major component of fungal cell walls and the exoskeletons of arthropods[11]. Its breakdown by chitinases makes it a key molecule in carbon and nitrogen cycling in ecosystems[9][12]. In certain bacteria, such as Vibrio, Streptomyces, and Serratia, this compound acts as an inducer of chitinase production[9][10]. It can also serve as a carbon source for bacteria like E. coli[2][9]. Furthermore, it has demonstrated potential as an antimicrobial agent and has been observed to reverse myocardial depression in specific experimental models[2][13].

Chitobiose , on the other hand, is utilized by the Lyme disease bacterium, Borrelia burgdorferi, for the synthesis of N-acetylglucosamine, a crucial component of its cell wall[3]. In E. coli, the chb operon is specifically involved in the metabolism of chitobiose[3]. Chitobiose has also been noted for its antioxidant properties[4].

Signaling and Metabolic Pathways

The cellular uptake and processing of this compound and chitobiose are governed by distinct molecular pathways.

The uptake of This compound in many microorganisms is mediated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS)[9][10][14]. This system transports and simultaneously phosphorylates the sugar, preparing it for intracellular metabolism.

For chitobiose utilization in E. coli, the chb operon plays a central role. This operon encodes the necessary proteins for the transport and catabolism of chitobiose.

Experimental Protocols

A variety of experimental methods are employed to produce, purify, and characterize this compound and chitobiose.

Enzymatic Production of this compound from Chitin

This protocol outlines the general steps for the enzymatic hydrolysis of chitin to produce this compound.

-

Substrate Preparation: Colloidal chitin is prepared from practical grade chitin by treatment with a strong acid (e.g., HCl) followed by neutralization[15].

-

Enzymatic Hydrolysis: The colloidal chitin is incubated with a chitinase enzyme, such as one derived from Streptomyces sampsonii or Vibrio campbellii, in a suitable buffer (e.g., sodium acetate buffer, pH 6.0) at an optimal temperature (e.g., 55°C)[15][16].

-

Reaction Termination: The enzymatic reaction is stopped by heat inactivation (e.g., boiling for 10 minutes).

-

Product Analysis and Purification: The reaction mixture is centrifuged to remove any insoluble substrate. The supernatant, containing the chitooligosaccharides, is then analyzed by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[16]. Further purification can be achieved using size-exclusion chromatography or preparative HPLC[15].

Chemical Synthesis of Chitobiose Derivatives

The chemical synthesis of chitobiose and its derivatives is a more complex process, often involving multiple protection and deprotection steps. The first synthesis of a chitobiose derivative was reported in 1966, and since then, various methods have been developed, with the oxazoline method being a prominent approach[17]. These syntheses typically involve the coupling of a glycosyl donor with a suitable glycosyl acceptor[17].

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chitobiose - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chitobiose [iubmb.qmul.ac.uk]

- 6. This compound | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:35061-50-8 | Oligoses | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Chitobiose 2HCl | C12H26Cl2N2O9 | CID 57369765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N -Diacetylchitobiose = 96 HPLC 35061-50-8 [sigmaaldrich.com]

- 10. This compound | 35061-50-8 [chemicalbook.com]

- 11. biologyonline.com [biologyonline.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 15. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical characterization of a bifunctional chitinase/lysozyme from <i>Streptomyces sampsonii</i> suitable for <i>N</i>-acetyl chitobiose production - ProQuest [proquest.com]

- 17. tandfonline.com [tandfonline.com]

The Natural Provenance and Biological Significance of N,N'-Diacetylchitobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diacetylchitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a fundamental product of chitin degradation. As the second most abundant biopolymer on Earth, chitin is a primary structural component of crustacean and insect exoskeletons, as well as fungal cell walls. The enzymatic breakdown of this vast biomass by chitinolytic microorganisms releases significant quantities of this compound into various ecosystems. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, methodologies for its quantification, and its role in key biological signaling pathways.

Natural Sources and Occurrence

This compound is not typically found as a free molecule in high concentrations within organisms. Instead, its primary natural occurrence is as a direct and major product of the enzymatic hydrolysis of chitin.[1][2] Chitin itself is abundantly present in:

-

Crustacean Shells: The exoskeletons of crabs, shrimp, lobsters, and other crustaceans are a major reservoir of chitin.

-

Insect Exoskeletons: Insects utilize chitin as a key structural component of their cuticles. The chitin content in insects can vary significantly depending on the species and life stage, ranging from 3% to 23% of the dry weight.[3][4][5]

-

Fungal Cell Walls: Chitin is a crucial polysaccharide in the cell walls of most fungi, providing structural integrity.[6][7][8]

The liberation of this compound from these sources is predominantly carried out by a diverse range of microorganisms equipped with chitinolytic enzyme systems. Prominent among these are bacteria from the genera Serratia, Streptomyces, and Vibrio.[2] For instance, Serratia marcescens is a well-studied bacterium that secretes multiple chitinases (ChiA, ChiB, and ChiC) that efficiently degrade chitin into chitooligosaccharides, with this compound being a principal product.[9][10]

Notably, this compound also plays a crucial role as the smallest signaling molecule that induces the production of chitinases in many of these bacteria, indicating a sophisticated feedback mechanism for chitin utilization.[2] While not a primary storage carbohydrate, trace amounts of chitooligosaccharides may be present in the hemolymph of insects during molting processes where chitin is remodeled.[3][11][12]

Quantitative Analysis of this compound from Chitin

The yield of this compound from chitin is highly dependent on the source of the chitin, its pretreatment, and the enzymatic conditions employed for hydrolysis. The following table summarizes quantitative data from a study on the enzymatic hydrolysis of α-chitin using chitinase from Streptomyces griseus.

| pH | N-acetyl-D-glucosamine (GlcNAc) Yield (mg/mL) | This compound ((GlcNAc)₂) Yield (mg/mL) |

| 5 | 0.28 | 0.45 |

| 6 | 0.25 | 0.55 |

| 7 | 0.22 | 0.65 |

| 8 | 0.18 | 0.78 |

| 9 | 0.15 | 0.85 |

Table adapted from a study on ¹H-NMR quantification of chitin hydrolysis products, which demonstrated that alkaline conditions favor the production of this compound over the monomer N-acetyl-D-glucosamine.[1][13]

Experimental Protocols

Enzymatic Production of this compound from Colloidal Chitin

This protocol describes a general method for the laboratory-scale production of this compound from chitin via enzymatic hydrolysis.

Materials:

-

Crude chitin flakes (e.g., from shrimp shells)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chitinase from Streptomyces griseus (or other suitable source)

-

Phosphate buffer (pH adjusted according to optimal enzyme activity, e.g., pH 8.0 for higher (GlcNAc)₂ yield)

-

Ethanol

-

Activated charcoal

Procedure:

-

Preparation of Colloidal Chitin: a. Slowly add 10 g of crude chitin flakes to 100 mL of cold, concentrated HCl with constant stirring. b. Continue stirring at room temperature for 1-2 hours until the chitin is completely dissolved. c. Pour the chitin solution into 1 L of cold water with vigorous stirring to precipitate the colloidal chitin. d. Wash the colloidal chitin precipitate repeatedly with distilled water until the pH is neutral. e. Collect the colloidal chitin by centrifugation and lyophilize or use immediately.

-

Enzymatic Hydrolysis: a. Prepare a 1% (w/v) suspension of colloidal chitin in the appropriate phosphate buffer. b. Add chitinase to the suspension at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w). c. Incubate the mixture at the optimal temperature for the chitinase (e.g., 37°C) with constant agitation for 24-72 hours. d. Monitor the reaction progress by taking aliquots and analyzing for the presence of this compound using TLC or HPLC.

-

Purification of this compound: a. Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme. b. Centrifuge the mixture to remove any unreacted chitin. c. Concentrate the supernatant under reduced pressure. d. Apply the concentrated supernatant to an activated charcoal column. e. Wash the column with distilled water to remove monosaccharides and salts. f. Elute the this compound with a gradient of ethanol in water (e.g., 5-30% ethanol). g. Collect the fractions containing this compound (as determined by TLC or HPLC) and concentrate them to obtain the purified product.

Quantification of this compound by ¹H-NMR Spectroscopy

This protocol provides a rapid and direct method for the quantification of this compound in a mixture.[1][13]

Materials:

-

Lyophilized sample containing this compound

-

Deuterated phosphate buffer (e.g., in D₂O)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: a. Dissolve a known mass of the lyophilized sample in a precise volume of deuterated phosphate buffer. b. Add a known concentration of the internal standard (TSP) to the sample solution. c. Transfer the solution to an NMR tube.

-

NMR Data Acquisition: a. Acquire a ¹H-NMR spectrum of the sample. b. The N-acetyl groups of this compound give distinct signals (around δ 2.05 and 2.08 ppm) that can be distinguished from the N-acetyl signal of GlcNAc (around δ 2.05 ppm). The anomeric protons can also be used for quantification.[13]

-

Data Analysis: a. Integrate the area of the characteristic N-acetyl proton signals of this compound and the signal of the internal standard. b. The concentration of this compound can be calculated using the following formula: Concentration = (Area of sample signal / Area of standard signal) * (Moles of standard / Volume of sample) * (Number of protons in standard / Number of protons in sample signal)

Extraction of Chitooligosaccharides from Fungal Mycelia (General Protocol)

This protocol outlines a general procedure for the extraction of polysaccharides from fungal cell walls, which can be adapted for the isolation of chitooligosaccharides.[9][14][15][16]

Materials:

-

Fungal mycelia

-

Liquid nitrogen

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Ethanol

Procedure:

-

Cell Wall Preparation: a. Harvest fungal mycelia by filtration. b. Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Treat the powdered mycelia with a hot alkali solution (e.g., 1 M NaOH at 80°C) to remove proteins and other non-polysaccharide components. d. Wash the alkali-insoluble material with water until neutral pH is reached. This fraction is enriched in cell wall polysaccharides, including chitin.

-

Extraction of Chitooligosaccharides: a. The cell wall fraction can then be subjected to enzymatic hydrolysis with chitinases as described in Protocol 3.1 to generate chitooligosaccharides. b. Alternatively, a mild acid hydrolysis can be performed, though this may be less specific.

-

Purification: a. Follow the purification steps outlined in Protocol 3.1 (activated charcoal chromatography) to isolate this compound from the hydrolysate.

Signaling Pathways and Biological Roles

This compound is a key signaling molecule in the regulation of chitin metabolism, particularly in bacteria.

Regulation of the chb Operon in Escherichia coli

In E. coli, the utilization of this compound is governed by the chb (chitobiose) operon. The regulation of this operon is a classic example of dual control involving a specific activator and a general repressor.[13][17][18][19]

References

- 1. The non-catalytic chitin-binding protein CBP21 from Serratia marcescens is essential for chitin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Chitin Determination in Residual Streams Derived From Insect Production by LC-ECD and LC-MS/MS Methods [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Production of chitosan from endolichenic fungi isolated from mangrove environment and its antagonistic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. The hemolymph microbiome of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The chemistry of insect hemolymph. II. Trehalose and other carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What Is the Specific Protocol for the Extraction of Fungal Cell Wall Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Expression of the chitobiose operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]

The N,N'-Diacetylchitobiose Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diacetylchitobiose, a disaccharide derived from the breakdown of chitin, is a crucial signaling molecule in a variety of biological processes across different kingdoms of life. In bacteria, it serves as a key indicator of chitin availability, triggering the expression of genes required for its uptake and catabolism. In fungi, its derivatives, lipo-chitooligosaccharides (LCOs), act as important signaling molecules in growth, development, and symbiotic relationships with plants. This in-depth technical guide provides a comprehensive overview of the this compound signaling pathway in both bacteria and fungi, with a focus on the core molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Bacterial this compound Signaling Pathway

The best-characterized this compound signaling pathway is in bacteria, particularly in Escherichia coli and Serratia marcescens. This pathway is centered around the uptake of this compound and the subsequent regulation of the chb (chitobiose) operon.

Transport via the Phosphotransferase System (PTS)

This compound is transported into the bacterial cell via the phosphoenolpyruvate:glycose phosphotransferase system (PTS). This process involves a specific Enzyme II complex (EIIChb) that simultaneously transports and phosphorylates the sugar. The phosphoryl group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins: Enzyme I (EI) and the phosphohistidine carrier protein (HPr), and then to the chitobiose-specific EII complex. The transported and phosphorylated product is this compound-6'-phosphate.

Diagram of the Bacterial this compound Uptake and Signaling Pathway

Caption: Bacterial this compound uptake and signaling.

Regulation of the chb Operon

The expression of the chb operon, which encodes the proteins for this compound transport and metabolism, is tightly regulated by three main transcription factors:

-

NagC (N-acetylglucosamine regulon repressor): In the absence of its inducer, N-acetylglucosamine-6-phosphate (GlcNAc-6-P), NagC binds to the chb promoter and represses transcription.[1] When GlcNAc-6-P is present (as a result of this compound-6'-phosphate hydrolysis), it binds to NagC, causing a conformational change that prevents NagC from binding to the DNA, thereby relieving repression.[1]

-

ChbR (Chitobiose operon regulator): ChbR is a specific transcriptional activator of the chb operon.[1] Its activity is induced by this compound-6'-phosphate.[2]

-

CAP (Catabolite Activator Protein): CAP, in complex with cyclic AMP (cAMP), is a global regulator that activates the expression of many catabolic operons, including the chb operon, under conditions of low glucose.[1]

This dual-level regulation ensures that the chb operon is only expressed when this compound is available and glucose, the preferred carbon source, is scarce.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Transport Kinetics | |||

| Apparent Km for this compound transport | Escherichia coli | 50-100 µM | [3] |

| Protein-Ligand Binding | |||

| Kd for this compound binding to NgcESco | Streptomyces coelicolor | 1.53 µM | |

| Enzyme Kinetics | |||

| Km for chitinase with colloidal chitin | Serratia marcescens B4A | 8.3 mg/mL | [3] |

| Vmax for chitinase with colloidal chitin | Serratia marcescens B4A | 2.4 µmol/min | [3] |

| Km for chitinase with colloidal chitin | Serratia marcescens | 3.72 mg/mL | [4] |

| Vmax for chitinase with colloidal chitin | Serratia marcescens | 0.19 U/mL | [4] |

| kcat for chitinase | Serratia marcescens | 134.75 min-1 | [4] |

| Induction | |||

| Minimum concentration of chitobiose for chitinase induction | Streptomyces lividans | 1 µM | [5] |

Fungal Lipo-Chitooligosaccharide (LCO) Signaling

In fungi, derivatives of this compound, known as lipo-chitooligosaccharides (LCOs), have emerged as crucial signaling molecules. LCOs consist of a backbone of three to five β-1,4-linked N-acetylglucosamine residues with a fatty acid attached to the non-reducing end. These molecules are not only involved in establishing symbiotic relationships with plants but also play a role in fungal growth and development.

LCO Perception and Downstream Signaling

LCOs are perceived by LysM receptor-like kinases (LysM-RLKs) located on the fungal cell surface.[6] The binding of LCOs to these receptors is thought to initiate a downstream signaling cascade. While the complete pathway is still under investigation, it is known to activate a "common symbiosis signaling pathway" that is also utilized in plant-microbe interactions.[7] This pathway likely involves a series of protein phosphorylations and other second messengers, ultimately leading to changes in gene expression.

Diagram of the Fungal Lipo-Chitooligosaccharide (LCO) Signaling Pathway

Caption: Fungal Lipo-Chitooligosaccharide (LCO) signaling pathway.

Downstream Effects of LCO Signaling

Studies in fungi like Aspergillus fumigatus have shown that LCO signaling leads to significant changes in the fungal metabolome and transcriptome.[4][5][8][9][10] These changes can impact various aspects of fungal biology:

-

Spore germination and hyphal branching: LCOs can influence the rate of spore germination and the pattern of hyphal branching.[6]

-

Metabolite Production: LCO treatment can alter the production of various metabolites, including those with antimicrobial properties, suggesting a role in inter-microbial competition.[4][5][8][9][10]

-

Gene Expression: LCOs can induce widespread changes in gene expression, affecting genes involved in cell wall biosynthesis, stress responses, and secondary metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Bacterial this compound Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled this compound or a non-metabolizable analog into bacterial cells.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., LB or M9 minimal medium)

-

[3H]- or [14C]-labeled this compound or a non-metabolizable analog (e.g., methyl-β-D-thiogalactopyranoside, if cross-reactivity is established)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

0.1 M LiCl

-

0.45 µm nitrocellulose filters

-

Filtration apparatus

Procedure:

-

Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

-

Harvest and Resuspend: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., M9 salts). Resuspend the cells in the same buffer to a final OD600 of 0.5.

-

Initiate Uptake: Add the radiolabeled substrate to the cell suspension at the desired final concentration.

-

Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.

-

Washing: Wash the filters rapidly with two volumes of ice-cold 0.1 M LiCl to remove non-specifically bound substrate.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of uptake by plotting the amount of accumulated radioactivity over time.

Diagram of the Bacterial this compound Uptake Assay Workflow

Caption: Workflow for a bacterial uptake assay.

Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor-DNA Binding

This protocol details a method to detect the binding of transcription factors (e.g., NagC, ChbR) to their target DNA sequences in the chb operon promoter.[3][11][12][13][14]

Materials:

-

Purified transcription factor protein (e.g., His-tagged NagC or ChbR)

-

Labeled DNA probe containing the putative binding site (e.g., biotin or fluorescently labeled)

-

Unlabeled ("cold") competitor DNA probe

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)

-

Loading dye

-

Detection system (e.g., chemiluminescence or fluorescence imager)

Procedure:

-

Probe Labeling: Label the DNA probe containing the transcription factor binding site according to the manufacturer's instructions.

-

Binding Reaction: In a microcentrifuge tube, combine the purified transcription factor, labeled probe, and binding buffer. For competition experiments, add an excess of unlabeled competitor probe before adding the labeled probe.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate detection system. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Diagram of the Electrophoretic Mobility Shift Assay (EMSA) Workflow

Caption: Workflow for an EMSA experiment.

Fungal Metabolomics Analysis in Response to LCOs

This protocol outlines a general workflow for analyzing changes in the fungal metabolome upon treatment with LCOs.

Materials:

-

Fungal strain of interest

-

Liquid culture medium

-

LCOs of interest

-

Solvent for LCO dissolution (e.g., ethanol)

-

Liquid nitrogen

-

Lyophilizer

-

Extraction solvent (e.g., methanol/water mixture)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Fungal Culture and Treatment: Grow the fungal strain in liquid culture to the desired growth stage. Add the LCOs (dissolved in a minimal amount of solvent) or the solvent control to the cultures.

-

Harvesting: After the desired incubation time, harvest the fungal mycelium by filtration and immediately freeze it in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen mycelium to remove all water.

-

Metabolite Extraction: Grind the lyophilized mycelium to a fine powder and extract the metabolites with a suitable extraction solvent.

-

Sample Preparation: Centrifuge the extract to remove cell debris and filter the supernatant.

-

HPLC-MS Analysis: Analyze the metabolite extracts using a high-resolution HPLC-MS system to separate and identify the metabolites.

-

Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites that are differentially produced in response to LCO treatment.

Conclusion

The this compound signaling pathway represents a fascinating example of how a simple disaccharide can orchestrate complex cellular responses in both bacteria and fungi. In bacteria, it is a key metabolic signal, while in fungi, its derivatives have evolved into sophisticated signaling molecules. A thorough understanding of these pathways is not only fundamental to microbiology and mycology but also holds significant promise for the development of novel antimicrobial agents and strategies to enhance beneficial plant-microbe interactions. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the intricacies of this important signaling network.

References

- 1. Characterization and expression analysis of the cytochrome bd oxidase operon from Desulfovibrio gigas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chbG Gene of the Chitobiose (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Lipo-Chitooligosaccharides Induce Specialized Fungal Metabolite Profiles That Modulate Bacterial Growth | ORNL [ornl.gov]

- 6. Lipo-chitooligosaccharides as regulatory signals of fungal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Lipo-Chitooligosaccharides Induce Specialized Fungal Metabolite Profiles That Modulate Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 14. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

The Pivotal Role of N,N'-Diacetylchitobiose in Fungal Cell Wall Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a complex and dynamic structure essential for viability, morphogenesis, and pathogenesis, is a prime target for novel antifungal therapies. While the structural roles of its core components, such as chitin, are well-established, the intricate signaling functions of their breakdown products are only beginning to be fully appreciated. This technical guide delves into the multifaceted role of N,N'-diacetylchitobiose, the disaccharide repeating unit of chitin, in fungal cell wall biology. Emerging evidence suggests that beyond being a simple structural precursor, this compound acts as a crucial signaling molecule, influencing cell wall remodeling, morphogenesis, and potentially virulence. This document provides a comprehensive overview of the current understanding of this compound's function, detailed experimental protocols for its study, and a forward look into its potential as a target for innovative drug development strategies.

Introduction: The Dynamic Fungal Cell Wall and the Significance of Chitin Oligomers

The fungal cell wall is a highly organized extracellular matrix composed primarily of polysaccharides, including β-glucans and chitin, interwoven with glycoproteins.[1][2] This structure is not static; it undergoes continuous remodeling to accommodate growth, cell division, and adaptation to environmental stresses.[3][4] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), provides structural rigidity to the cell wall.[1][5]

The enzymatic degradation of chitin by chitinases, both endogenous and exogenous, releases chitin oligosaccharides (COs) of varying lengths. Among these, this compound (also referred to as chitobiose) is a key product. While the perception of COs by host organisms as microbe-associated molecular patterns (MAMPs) is well-documented, their function as signaling molecules within the fungal kingdom itself is a rapidly developing field of study.[6][7][8] The signaling roles of the monomer GlcNAc in fungal morphogenesis and virulence are increasingly understood, strongly suggesting that its dimeric form, this compound, also possesses significant biological activities.[1][9][10][11][12] Furthermore, lipo-chitooligosaccharides (LCOs), which are built upon a chitin backbone, have been shown to regulate growth and development in a wide array of fungi, highlighting the conserved nature of CO-based signaling.[13]

This guide will explore the specific functions of this compound in fungal cell wall biology, from its generation and potential perception to its downstream effects on cellular processes.

Functions of this compound in Fungal Cell Walls

While direct and extensive research specifically on this compound's signaling role in fungi is still emerging, several key functions can be inferred from related studies and preliminary findings.

Induction of Chitinase Expression

In some microorganisms, this compound has been shown to act as an inducer of chitinase gene expression. For instance, in the bacterium Streptomyces plicatus, this compound induces the expression of the chi65 chitinase gene.[6] Although this effect was observed to be weaker than that of the known chitinase inhibitor allosamidin, it points to a feedback mechanism where a product of chitin degradation can stimulate the production of enzymes for further chitin breakdown or remodeling.[6] This suggests a potential role for this compound in regulating the fungal cell's own enzymatic machinery for cell wall modification.

Morphogenesis and Development

The monomer N-acetylglucosamine is a potent inducer of morphological transitions in several fungi, such as the yeast-to-hypha transition in Candida albicans.[9][10][11][12] Given that this compound is a dimer of GlcNAc, it is highly probable that it also plays a role in fungal morphogenesis. LCOs, which contain a chitin oligosaccharide core, have been demonstrated to affect spore germination and hyphal branching in a variety of fungal species.[13] This suggests that this compound, as a fundamental building block of these signaling molecules, could directly influence developmental programs in fungi.

Cell Wall Remodeling and Integrity

Fungal cells must constantly remodel their cell walls in response to growth and environmental stress. This process is governed by complex signaling pathways, including the Cell Wall Integrity (CWI) pathway, which often involves MAP kinase cascades.[5][14] It is plausible that this compound, generated during cell wall turnover, acts as an internal signal to modulate the activity of these pathways, ensuring a coordinated response to maintain cell wall integrity.

Signaling Pathways

The precise signaling pathways initiated by this compound in fungi are yet to be fully elucidated. However, based on our understanding of GlcNAc and LCO signaling, a hypothetical model can be proposed.

This proposed pathway involves the perception of this compound by a putative cell surface receptor, potentially a LysM domain-containing receptor-like kinase (LysM-RLK), which are known to bind chitin oligosaccharides.[15] This binding event would then trigger an intracellular signaling cascade, likely involving a MAP kinase pathway, leading to the activation of transcription factors. These transcription factors would, in turn, regulate the expression of genes involved in cell wall remodeling (e.g., chitinases and chitin synthases) and morphogenesis, ultimately leading to a coordinated cellular response.

Experimental Protocols

Investigating the function of this compound requires a combination of biochemical, molecular, and microscopic techniques.

Quantification of Fungal Cell Wall Composition

To assess the impact of this compound on the cell wall, it is essential to quantify its primary components.

Protocol: Quantification of Chitin and Chitosan by Raman Spectroscopy and Acid Hydrolysis

-

Sample Preparation: Lyophilize and mill fungal mycelia.

-

Raman Spectroscopy:

-

Acquire Raman spectra of the fungal samples.

-

Deconvolute the amide I band to estimate the relative amounts of chitin and chitosan.

-

-

Acid Hydrolysis:

-

Hydrolyze a known weight of fungal material in 6 N HCl at 110°C for 6 hours.

-

Determine the total amount of N-acetylglucosamine and glucosamine using a colorimetric assay.

-

-

Data Analysis: Combine the data from both techniques to obtain quantitative values for chitin and chitosan content.

Analysis of Gene Expression

To determine if this compound induces changes in gene expression, quantitative PCR (qPCR) can be employed.

Protocol: qPCR Analysis of Chitin Synthase and Chitinase Gene Expression

-

Fungal Culture and Treatment: Grow fungal cultures to the desired stage and treat with varying concentrations of this compound.

-

RNA Extraction: Harvest cells at different time points and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers specific for target genes (e.g., chitin synthases, chitinases) and a reference gene.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Proteomic Analysis of Fungal Response

Mass spectrometry-based proteomics can provide a global view of the changes in the fungal proteome in response to this compound.[7][8][15]

Protocol: Mass Spectrometry-Based Proteomics

-

Protein Extraction: Treat fungal cultures with this compound and extract total proteins.

-

Protein Digestion: Digest the extracted proteins into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins using database searching and quantification software. Analyze for differentially expressed proteins.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data in the literature detailing the direct effects of this compound on fungal cell wall composition and gene expression. The following table is a template for organizing such data as it becomes available through the application of the experimental protocols outlined above.

| Fungal Species | Treatment (this compound Conc.) | Parameter Measured | Result (Fold Change vs. Control) | Reference |

| [Fungus A] | [X µM] | Chitin Content | [Value] | [Future Study] |

| [Fungus A] | [X µM] | Chitosan Content | [Value] | [Future Study] |

| [Fungus B] | [Y µM] | CHS1 Gene Expression | [Value] | [Future Study] |

| [Fungus B] | [Y µM] | CHT2 Gene Expression | [Value] | [Future Study] |

| [Fungus C] | [Z µM] | Protein X Abundance | [Value] | [Future Study] |

Implications for Drug Development

The fungal cell wall remains a compelling target for the development of new antifungal drugs due to the absence of its components in human cells.[2] A deeper understanding of the signaling role of this compound could unveil novel therapeutic targets.

-

Receptor Antagonism: Identifying the fungal receptor for this compound would open the door to designing antagonist molecules that could disrupt cell wall remodeling and morphogenesis, thereby attenuating fungal growth and virulence.

-

Inhibition of Signaling Pathways: Targeting downstream components of the this compound signaling cascade could offer another avenue for therapeutic intervention.

-

Synergistic Therapies: Combining agents that disrupt this compound signaling with existing antifungals that target cell wall integrity (e.g., echinocandins) could lead to synergistic effects and overcome drug resistance.

Conclusion and Future Directions

This compound is emerging as a key signaling molecule in fungal biology, with the potential to influence critical processes such as cell wall remodeling, morphogenesis, and pathogenesis. While our current understanding is still in its infancy, the experimental approaches outlined in this guide provide a framework for future research in this exciting area. Key future research directions should include:

-

Identification and characterization of fungal receptors for this compound.

-

Elucidation of the downstream signaling pathways activated by this compound.

-